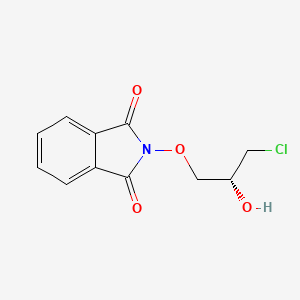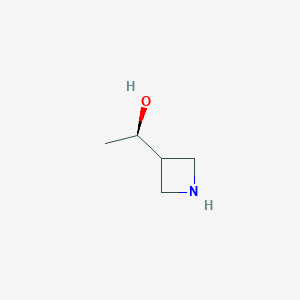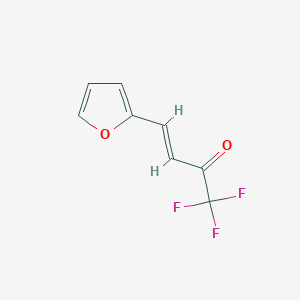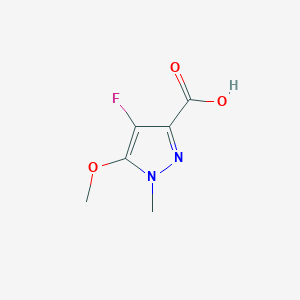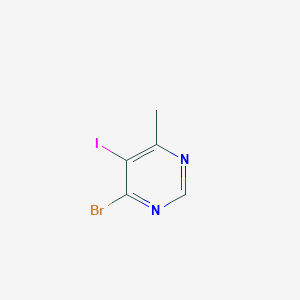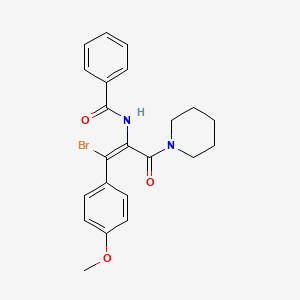
1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is a chemical compound with the molecular formula C10H11F2N3O2. This compound is of interest due to its unique structural features, which include a difluoromethoxyphenyl group and an oxadiazole ring. These features make it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves multiple steps One common method starts with the preparation of the 4-(difluoromethoxy)benzohydrazide, which is then cyclized to form the 1,2,4-oxadiazole ring
Preparation of 4-(Difluoromethoxy)benzohydrazide: This can be achieved by reacting 4-(difluoromethoxy)benzoic acid with hydrazine hydrate under reflux conditions.
Cyclization to 1,2,4-Oxadiazole: The benzohydrazide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Introduction of Ethanamine Group: The final step involves the reaction of the oxadiazole intermediate with ethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Applications De Recherche Scientifique
1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(Difluoromethoxy)phenyl)ethanamine
- 1-(4-(Trifluoromethoxy)phenyl)ethanamine
- 1-(4-(4-Fluorophenoxy)phenyl)ethanamine
Uniqueness
1-(3-(4-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both the difluoromethoxyphenyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11F2N3O2 |
|---|---|
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
1-[3-[4-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H11F2N3O2/c1-6(14)10-15-9(16-18-10)7-2-4-8(5-3-7)17-11(12)13/h2-6,11H,14H2,1H3 |
Clé InChI |
SYUZYSFMMRMWRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


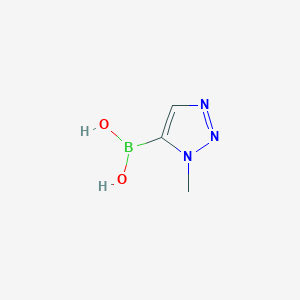
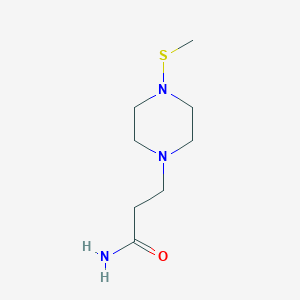
![5-(Aminomethyl)benzo[d]isoxazol-3-amine hydrochloride](/img/structure/B11775946.png)
![tert-Butyl 3-(aminomethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11775952.png)
![5,7-Dichloroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B11775953.png)
